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molecular formula C11H20O3 B8653148 9-Acetoxynonanal

9-Acetoxynonanal

Cat. No. B8653148
M. Wt: 200.27 g/mol
InChI Key: LIOHXTBHAXATAT-UHFFFAOYSA-N
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Patent
US04364931

Procedure details

To a solution of 31 g (0.11 moles) of crystallic periodic acid (HIO4, 2H2O) in 50 ml of water a solution of 25 g (0.076 moles) of 9.10-epoxy-octadecen-1-ol acetate in 220 ml of dioxane is added in 10 minutes. The reaction mixture is stirred at room temperature for a night, then poured onto water. The aqueous suspension is extracted twice with a total amount of 500 ml of petroleum ether, washed with water, dried with magnesium sulfate, the solvent is distilled off, and the residue is distilled in vacuo, under argon. The nonanal forming as a side-product is the first to distille over (b.p.: 80°-85° C., 9.75 g, 90%). The 9-acetoxy-nonanal distils over at 160°-162° C.
Quantity
31 g
Type
reactant
Reaction Step One
Name
9.10-epoxy-octadecen-1-ol acetate
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I(O)(=O)(=O)=O.[C:6]([O:9][CH:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH:18]1[O:28]C1CCCCCCCC)(=[O:8])[CH3:7]>O.O1CCOCC1>[C:6]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH:18]=[O:28])(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
9.10-epoxy-octadecen-1-ol acetate
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)OC=CCCCCCCC1C(CCCCCCCC)O1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for a night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension is extracted twice with a total amount of 500 ml of petroleum ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in vacuo, under argon
CUSTOM
Type
CUSTOM
Details
The 9-acetoxy-nonanal distils over at 160°-162° C.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCCCCCCCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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